Benzoic acid, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester
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Overview
Description
Benzoic acid, 2-[(4,5-dimethyl[1,1’-biphenyl]-2-yl)thio]-, methyl ester is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a benzoic acid core substituted with a thioether group and a methyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(4,5-dimethyl[1,1’-biphenyl]-2-yl)thio]-, methyl ester typically involves the reaction of 2-[(4,5-dimethyl[1,1’-biphenyl]-2-yl)thio]benzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester functional group, converting it to the corresponding alcohol.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Benzoic acid, 2-[(4,5-dimethyl[1,1’-biphenyl]-2-yl)thio]-, methyl ester is utilized in various fields of scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Employed in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[(4,5-dimethyl[1,1’-biphenyl]-2-yl)thio]-, methyl ester involves its interaction with specific molecular targets. The thioether group can participate in redox reactions, influencing cellular oxidative stress pathways. The ester functional group may undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, methyl ester: Lacks the thioether group, making it less reactive in redox processes.
Benzoic acid, 2,4-dimethyl-, methyl ester: Similar structure but different substitution pattern on the aromatic ring.
Uniqueness
Benzoic acid, 2-[(4,5-dimethyl[1,1’-biphenyl]-2-yl)thio]-, methyl ester is unique due to the presence of both the thioether and ester functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various research applications.
Properties
CAS No. |
638199-66-3 |
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Molecular Formula |
C22H20O2S |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
methyl 2-(4,5-dimethyl-2-phenylphenyl)sulfanylbenzoate |
InChI |
InChI=1S/C22H20O2S/c1-15-13-19(17-9-5-4-6-10-17)21(14-16(15)2)25-20-12-8-7-11-18(20)22(23)24-3/h4-14H,1-3H3 |
InChI Key |
HCVXWEDHWHLTSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)SC2=CC=CC=C2C(=O)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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